An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate
An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethanesulfonate
CAS Number: 29540-84-9
This technical guide provides a comprehensive overview of 4-Chlorophenyl trifluoromethanesulfonate, a versatile reagent in modern organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in key cross-coupling reactions.
Chemical and Physical Properties
4-Chlorophenyl trifluoromethanesulfonate, also known as 4-chlorophenyl triflate, is a colorless to yellow oil at room temperature. Its robust nature and reactivity make it a valuable building block in the synthesis of complex organic molecules. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 29540-84-9 | [1][2][][4][5] |
| Molecular Formula | C₇H₄ClF₃O₃S | [1][2][4] |
| Molecular Weight | 260.62 g/mol | [1][2][4] |
| Boiling Point | 270.6 °C at 760 mmHg | [4] |
| Physical State | Liquid | [1] |
Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate
The synthesis of 4-chlorophenyl trifluoromethanesulfonate is typically achieved through the reaction of 4-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base. This method provides a high yield of the desired product.
Experimental Protocol: Synthesis from 4-Chlorophenol
This protocol is adapted from a standard procedure for the preparation of aryl triflates.[1]
Materials:
-
4-Chlorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
0.2 N Hydrochloric acid (HCl)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Silica gel
-
Ethyl acetate
-
Hexanes
Procedure:
-
A 250-mL three-necked flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a septum is charged with 4-chlorophenol (13.2 g, 102.5 mmol) and dichloromethane (125 mL).
-
Pyridine (9.1 mL, 112.5 mmol) is added to the solution via syringe.
-
The reaction mixture is cooled to -10°C using an ice/methanol bath.
-
Trifluoromethanesulfonic anhydride (18.7 mL, 111.3 mmol) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -2°C.
-
After the addition is complete, the reaction mixture is stirred at -10°C for an additional hour and then allowed to warm to room temperature.
-
Upon reaction completion, water (75 mL) is added, and the mixture is stirred for 15 minutes.
-
The layers are separated in a separatory funnel. The organic layer is washed sequentially with 0.2 N hydrochloric acid (75 mL), water (75 mL), and brine (75 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a yellow oil.
-
The crude product is purified by filtration through a pad of silica gel, eluting with 5% ethyl acetate in hexanes.
-
The filtrate is concentrated by rotary evaporation to afford 4-chlorophenyl trifluoromethanesulfonate as a clear, colorless liquid (25.7 g, 96% yield).[1]
Applications in Cross-Coupling Reactions
Aryl triflates are highly valuable substrates in palladium-catalyzed cross-coupling reactions due to their high reactivity, often comparable to or exceeding that of aryl bromides and iodides.[6] This reactivity makes 4-chlorophenyl trifluoromethanesulfonate a key intermediate in the synthesis of biaryl compounds and arylamines, which are prevalent motifs in pharmaceuticals.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Aryl triflates are excellent electrophilic partners in this reaction.[6][7][9]
General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Triflates:
-
A reaction vessel is charged with the aryl triflate (1.0 equiv), a boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water) is added.
-
The reaction mixture is heated (typically between 80-100°C) and stirred until the starting material is consumed, as monitored by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of carbon-nitrogen bonds, widely used in the pharmaceutical industry. Aryl triflates are effective electrophiles in this transformation.[10][8][11][12]
General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Triflates:
-
An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂), a phosphine ligand (e.g., DavePhos or XantPhos), and a base (e.g., NaO-t-Bu or DBU).[13]
-
The vessel is evacuated and backfilled with an inert gas.
-
The aryl triflate (1.0 equiv), the amine (1.0-1.2 equiv), and a solvent (e.g., toluene or DMF) are added.
-
The reaction mixture is heated (typically between 80-110°C) and stirred for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Role in Medicinal Chemistry and Drug Development
The triflate group, while primarily known as a reactive leaving group in organic synthesis, has also been explored as a functional moiety in medicinal chemistry. The strong electron-withdrawing nature of the triflate group can significantly alter the physicochemical properties of a molecule, such as its acidity.[13]
Incorporating trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[14] While 4-chlorophenyl trifluoromethanesulfonate itself is not a therapeutic agent, its utility in the synthesis of complex molecules makes it an important tool for medicinal chemists. For instance, it can be used to introduce the 4-chlorophenyl moiety into a drug candidate through cross-coupling reactions, a common structural motif in various therapeutic agents.
While no specific involvement of 4-chlorophenyl trifluoromethanesulfonate in signaling pathways has been reported, its role as a synthetic intermediate allows for the creation of diverse libraries of compounds that can be screened for biological activity against various cellular targets and pathways.
Safety and Handling
4-Chlorophenyl trifluoromethanesulfonate is classified as an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-CHLOROPHENYL TRIFLUOROMETHANESULFONATE | 29540-84-9 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]


